Bongkrekic Acid (ammonium salt)
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Overview
Description
Bongkrekic Acid (ammonium salt) is a highly toxic compound produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is a respiratory toxin that inhibits the ADP/ATP translocase, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell . This compound is known for its heat stability, colorlessness, and odorlessness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bongkrekic Acid is produced by Burkholderia gladioli pathovar cocovenenans under specific environmental conditions that support bacterial growth and proliferation, followed by conditions that favor the production of the acid . The synthesis involves the fermentation of coconut or corn contaminated by the bacterium .
Industrial Production Methods
Industrial production of Bongkrekic Acid is not common due to its high toxicity and the risks associated with its production. in controlled laboratory settings, the bacterium is cultured under warm temperatures (22-30°C) with a neutral pH to produce the acid .
Chemical Reactions Analysis
Types of Reactions
Bongkrekic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of Bongkrekic Acid, although these reactions are less common.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Bongkrekic Acid include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired products.
Major Products
The major products formed from the reactions of Bongkrekic Acid depend on the type of reaction and the reagents used. Oxidation reactions typically produce oxidized derivatives of the acid, while substitution reactions result in compounds with different functional groups.
Scientific Research Applications
Bongkrekic Acid has several scientific research applications, including:
Mechanism of Action
. This enzyme is responsible for transporting ATP from the mitochondria to the cytosol in exchange for ADP. By inhibiting ANT, Bongkrekic Acid prevents ATP from leaving the mitochondria, leading to a depletion of cellular energy and subsequent cell death . The molecular targets and pathways involved include the mitochondrial inner membrane and the ANT protein .
Comparison with Similar Compounds
Similar Compounds
Atractyloside: Another mitochondrial toxin that inhibits the ADP/ATP translocase but has a different chemical structure.
Oligomycin: Inhibits the ATP synthase in the mitochondrial electron transport chain, leading to a similar depletion of cellular ATP.
Rotenone: Inhibits complex I of the mitochondrial electron transport chain, affecting ATP production.
Uniqueness
Bongkrekic Acid is unique in its specific inhibition of the ADP/ATP translocase, which distinguishes it from other mitochondrial toxins that target different components of the mitochondrial electron transport chain . Its high toxicity and stability also make it a valuable tool for studying mitochondrial function and developing new therapeutic strategies .
Properties
Molecular Formula |
C28H47N3O7 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
azane;(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t21-,25+;;;/m0.../s1 |
InChI Key |
WOAWKQQXQSOKNY-QPKBJCHUSA-N |
Isomeric SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O.N.N.N |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O.N.N.N |
Origin of Product |
United States |
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